Dienogest Impurity I is an adduct formed by the reaction of dienogest sodium phosphate, a synthetic steroid hormone, and sodium bisulfite, an antioxidant commonly used in pharmaceutical formulations. [] It is classified as an organic salt and is considered an impurity in the context of dienogest sodium phosphate injections. [] While not a primary therapeutic agent, understanding Dienogest Impurity I is crucial for ensuring the quality control and improving the manufacturing process of dienogest sodium phosphate injections. []
Dienogest Impurity I originates from the synthetic pathways used to produce dienogest. It is classified under the category of steroid derivatives, specifically as a progestin impurity. The presence of such impurities can arise from incomplete reactions or side reactions during the synthesis of dienogest.
The synthesis of dienogest typically involves several key steps, including protection of functional groups, epoxidation, cyanidation, and deprotection. The formation of Dienogest Impurity I can occur during these processes, particularly when strong acids are used in the reaction conditions.
A notable method for reducing impurities involves using perchloric acid as a catalyst in acetonitrile during the conversion of ketals to dienogest, which has been shown to minimize the formation of impurities significantly .
Dienogest Impurity I can participate in various chemical reactions typical of steroid compounds:
The formation of this impurity is often associated with incomplete reaction pathways during dienogest synthesis, particularly when using less selective reagents .
The mechanism involves:
Dienogest Impurity I exhibits several physical and chemical properties relevant for its characterization:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity during quality control processes, ensuring that its concentration remains below acceptable thresholds (usually below 0.05% area percentage) in pharmaceutical formulations .
Dienogest Impurity I is primarily studied within the context of pharmaceutical development for dienogest formulations. Its analysis is crucial for:
Steroidal drug synthesis involves complex multi-step reactions that inevitably generate process-related impurities. These impurities—residual solvents, intermediates, or degradation products—can compromise drug safety and efficacy if uncontrolled. In hormonal therapeutics like dienogest (a 19-nortestosterone derivative used for endometriosis), stringent impurity profiling is essential due to their potent biological activity. The presence of impurities, even at trace levels, may alter pharmacokinetic profiles or introduce unintended pharmacological effects. Consequently, regulatory agencies mandate rigorous identification and quantification of all impurities exceeding threshold limits as part of drug approval processes .
Pharmacopeial standards (USP, EP, JP) define strict acceptance criteria for impurities in active pharmaceutical ingredients (APIs). Dienogest Impurity I (CAS 510-64-5) is monitored as a specified impurity in dienogest batches, requiring adherence to International Council for Harmonisation (ICH) Q3A/B guidelines. Its control is critical for:
Dienogest Impurity I, chemically designated as 19-Hydroxyandrost-4-ene-3,17-dione, is a process-related impurity arising during dienogest synthesis. Key characteristics include:
Table 1: Fundamental Identifiers of Dienogest Impurity I
Property | Value | Source |
---|---|---|
CAS No. | 510-64-5 | [1] [3] |
Molecular Formula | C₁₉H₂₆O₃ | [1] |
Molecular Weight | 302.41 g/mol | [1] |
Synonyms | 19-Hydroxyandrostendione; Androst-4-en-19-ol-3,17-dione | [1] |
IUPAC Name | (8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione |
Impurities are classified per ICH Q3A/B based on risk:
While Dienogest Impurity I lacks structural alerts for genotoxicity (e.g., aromatic nitro or alkyl chloride groups), it must comply with:
Table 2: Regulatory-Grade Specifications for Dienogest Impurity I
Parameter | SynZeal | AquigenBio [3] | Regulatory Requirement |
---|---|---|---|
Purity | ≥95% (HPLC) | Comprehensive CoA | ICH Q3A |
Use | ANDA filing; QC testing | Method validation | Defined in application |
Traceability | EP/USP pharmacopeial standards | Feasibility-dependent | ICH Q6A |
Storage | Ambient temperature | Controlled room temperature | ICH Q1A(R2) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7